4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a pyridinyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol can be achieved through a multicomponent reaction involving aromatic aldehydes, malononitrile, and S-methylisothiouronium sulfate (or S-benzylisothiourea hydrochloride) in ethanolic NaOH . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction mentioned above could be adapted for large-scale synthesis due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile: Similar structure with a pyrimidine ring instead of a triazine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.
1H-Pyrazolo[3,4-b]pyridines: Bicyclic heterocyclic compounds with potential biomedical applications.
Uniqueness
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol is unique due to its combination of functional groups (amino, pyridinyl, and thiol) and its triazine ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H7N5S |
---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
2-amino-6-pyridin-4-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H7N5S/c9-7-11-6(12-8(14)13-7)5-1-3-10-4-2-5/h1-4H,(H3,9,11,12,13,14) |
InChI Key |
HTXQYTKVLQGTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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